Comparative Computed Lipophilicity: 3-Butoxy vs. 4-Butoxy Regioisomers and Unsubstituted Benzenethiol
The computed octanol-water partition coefficient (XLogP3) for 3-butoxy-benzenethiol is 3.5 as recorded in authoritative chemical databases [1]. This value reflects the contribution of the meta-butoxy substituent to overall molecular lipophilicity. The unsubstituted parent compound benzenethiol has a significantly lower logP (reported approximately 2.5–2.8) [2]. While a direct experimentally measured head-to-head logP comparison with 4-butoxybenzenethiol is not currently available in the accessed literature, the computed value serves as a critical input parameter for quantitative structure–activity relationship (QSAR) models and drug-design workflows that require precise logP inputs for candidate molecules containing a meta-butoxyaryl thiol fragment.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (3-butoxy-benzenethiol) |
| Comparator Or Baseline | Benzenethiol (unsubstituted): logP ≈ 2.5–2.8 (literature range) |
| Quantified Difference | Δ logP ≈ +0.7 to +1.0 for the target vs. unsubstituted parent compound; comparator data for 4-butoxy regioisomer not located in accessible sources |
| Conditions | Computed property (XLogP3 algorithm); benzenethiol logP values from literature reports |
Why This Matters
The quantified logP of 3.5 enables researchers to incorporate this compound into predictive models with precision, distinguishing its lipophilicity profile from both the parent benzenethiol and, by structural inference, from regioisomeric butoxy substitution patterns, which is essential for procurement decisions in medicinal chemistry and agrochemical lead optimization.
- [1] Cas no 1227191-83-4 (3-butoxybenzenethiol). Kuujia Chemical Database. https://www.kuujia.com/cas-1227191-83-4.html (accessed 2026-05-12). View Source
- [2] Benzenethiol. PubChem Compound Summary. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Benzenethiol (accessed 2026-05-12). View Source
